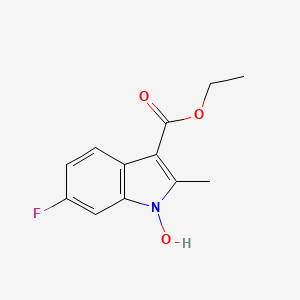
6-Fluoro-1-hydroxy-2-méthyl-indole-3-carboxylate d’éthyle
Vue d'ensemble
Description
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l’indole ont été rapportés pour présenter de puissantes propriétés antivirales. En particulier, des composés comme les dérivés de 6-Amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont montré une activité inhibitrice contre le virus de la grippe A et d’autres virus . La présence du noyau indole contribue à une liaison à haute affinité à de multiples récepteurs, ce qui est crucial pour le développement de nouveaux agents thérapeutiques.
Activité Anti-inflammatoire
L’échafaudage de l’indole se retrouve dans de nombreuses molécules médicamenteuses synthétiques qui présentent des effets anti-inflammatoires. La complexité structurale des dérivés de l’indole leur permet d’interagir avec diverses voies biologiques, réduisant potentiellement l’inflammation dans les milieux cliniques .
Activité Anticancéreuse
Les dérivés de l’indole sont de plus en plus reconnus pour leur potentiel dans le traitement du cancer. Ils peuvent agir sur différentes voies pour inhiber la croissance des cellules cancéreuses, ce qui en fait des candidats précieux pour les médicaments anticancéreux . Le 6-fluoro-1-hydroxy-2-méthyl-indole-3-carboxylate d’éthyle, avec sa structure unique, peut être exploré pour de telles applications.
Activité Antimicrobienne
L’activité antimicrobienne des dérivés de l’indole est bien documentée. Ces composés peuvent être efficaces contre un large éventail de micro-organismes, y compris les bactéries et les champignons, ce qui est essentiel pour le développement de nouveaux antibiotiques .
Activité Antituberculeuse
La tuberculose reste un défi majeur pour la santé mondiale, et les dérivés de l’indole se sont avérés prometteurs comme agents antituberculeux. Leur capacité à cibler les bactéries responsables de la tuberculose pourrait conduire au développement de nouveaux traitements .
Activité Antidiabétique
Les dérivés de l’indole ont été étudiés pour leurs propriétés antidiabétiques. Ils peuvent influencer la sécrétion d’insuline ou la sensibilité à l’insuline, offrant une nouvelle approche de la gestion du diabète .
Activité Antimalarique
Le paludisme est une maladie mortelle causée par des parasites du Plasmodium. Les dérivés de l’indole ont une activité antimalarique, offrant une voie potentielle pour créer de nouveaux médicaments antimalariques .
Activité Anticholinestérasique
Les dérivés de l’indole peuvent également servir d’agents anticholinestérasiques, qui sont utilisés pour traiter des maladies comme la maladie d’Alzheimer. Ils agissent en inhibant l’enzyme acétylcholinestérase, qui décompose le neurotransmetteur acétylcholine .
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .
Analyse Biochimique
Biochemical Properties
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism . This inhibition can modulate immune responses and has implications in cancer therapy. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways.
Cellular Effects
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity. For instance, the compound’s interaction with IDO can inhibit its activity, leading to increased levels of tryptophan and its metabolites . This can result in changes in immune cell function and modulation of immune responses. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade under certain conditions, leading to the formation of inactive or toxic byproducts . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as organic anion transporters (OATs) or organic cation transporters (OCTs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses.
Propriétés
IUPAC Name |
ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPRBZNIBWUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)
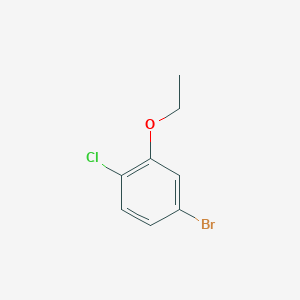
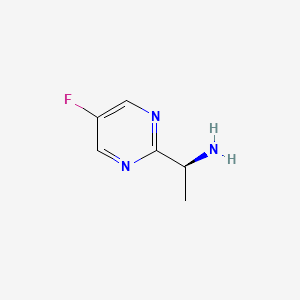
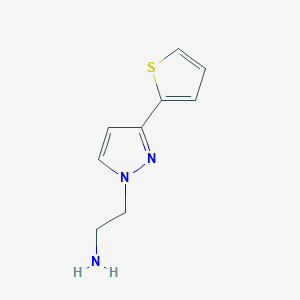
![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
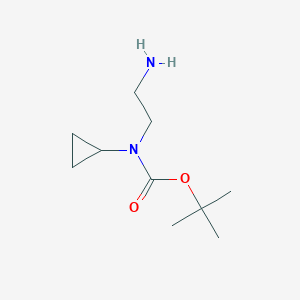
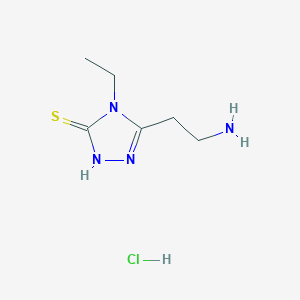
![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)
![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)
![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)

